N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide
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Overview
Description
N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H21NO3S . It has an average mass of 283.386 Da and a monoisotopic mass of 283.124207 Da . It is also known by other names such as p-Toluenesulfonamide, N-cyclohexyl-, N-Cyclohexyl-p-toluenesulfonamide, N-Cyclohexyl-4-toluenesulfonamide, Santicizer 1H, and N-cyclohexyltoluene-4-sulphonamide .
Physical And Chemical Properties Analysis
N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is a yellowish-brown fused mass or white crystalline solid with little or no odor . It is insoluble in water . The flash point data for this compound is not available, but it is probably combustible .Scientific Research Applications
Sulfonamide-substituted Phthalocyanines
Research into sulfonamide-substituted phthalocyanines, such as the study by Işci et al. (2014), explores the design and stability of potential oxidation catalysts. These compounds exhibit remarkable stability under oxidative conditions, offering insights into their utility in catalysis and material science (Işci et al., 2014).
COX-2 Inhibitors
While primarily related to drug discovery, research by Hashimoto et al. (2002) on sulfonamide derivatives as COX-2 inhibitors also contributes to understanding enzyme inhibition mechanisms. This can inform broader biochemical studies on enzyme function and regulation (Hashimoto et al., 2002).
Cyanation Reactions
Studies on the cyanation of C(sp(2))-H bonds of alkenes using sulfonamide compounds, as detailed by Chaitanya and Anbarasan (2015), have implications for organic synthesis methodologies. These findings can aid in the development of new synthetic routes for various organic compounds (Chaitanya & Anbarasan, 2015).
Catalytic Conversion Studies
Research into the catalytic conversion of anisole over bifunctional catalysts, such as the work by Zhu et al. (2011), demonstrates the role of sulfonamides in facilitating reactions relevant to biomass conversion and renewable energy sources (Zhu et al., 2011).
Electrophilic Cyanation
Anbarasan, Neumann, and Beller (2011) explored the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide for the electrophilic cyanation of aryl and heteroaryl bromides, highlighting a method for synthesizing benzonitriles. This research contributes to the development of more efficient synthetic pathways in organic chemistry (Anbarasan et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-15(12-6-4-3-5-7-12)19(16,17)14-10-8-13(18-2)9-11-14/h8-12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUPIINFZNUWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide |
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